
Methyl 4-(cyano(trimethylsilyloxy)methyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(cyano(trimethylsilyloxy)methyl)benzoate is an organic compound with the molecular formula C13H17NO3Si. It is a derivative of benzoic acid and contains a cyano group, a trimethylsilyloxy group, and a methyl ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(cyano(trimethylsilyloxy)methyl)benzoate typically involves the reaction of 4-cyanobenzoic acid with trimethylsilyl cyanide in the presence of a suitable catalyst. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(cyano(trimethylsilyloxy)methyl)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The trimethylsilyloxy group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Methyl 4-(cyano(trimethylsilyloxy)methyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 4-(cyano(trimethylsilyloxy)methyl)benzoate involves its interaction with various molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the trimethylsilyloxy group can act as a protecting group in synthetic chemistry. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can further participate in biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-cyanobenzoate: This compound is similar in structure but lacks the trimethylsilyloxy group.
Methyl 4-(cyanomethyl)benzoate: This compound has a cyanomethyl group instead of the cyano(trimethylsilyloxy)methyl group.
Uniqueness
Methyl 4-(cyano(trimethylsilyloxy)methyl)benzoate is unique due to the presence of the trimethylsilyloxy group, which imparts specific reactivity and stability to the molecule. This makes it a valuable intermediate in organic synthesis and a useful tool in various research applications .
Propiedades
Fórmula molecular |
C13H17NO3Si |
|---|---|
Peso molecular |
263.36 g/mol |
Nombre IUPAC |
methyl 4-[cyano(trimethylsilyloxy)methyl]benzoate |
InChI |
InChI=1S/C13H17NO3Si/c1-16-13(15)11-7-5-10(6-8-11)12(9-14)17-18(2,3)4/h5-8,12H,1-4H3 |
Clave InChI |
KYRBFAWFBATXIB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)C(C#N)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



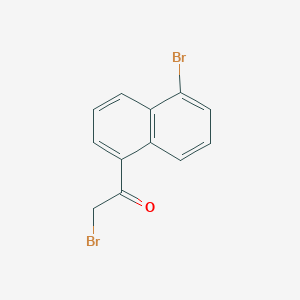

![3-[3-(4-Methylpiperazin-1-yl)propyl]aniline](/img/structure/B13890052.png)
![Oxalic acid;1-oxaspiro[3.3]heptan-3-amine](/img/structure/B13890056.png)
![tert-butyl N-methyl-N-[(3S)-6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-yl]carbamate](/img/structure/B13890069.png)
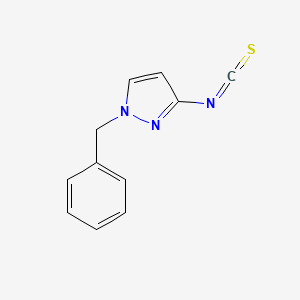
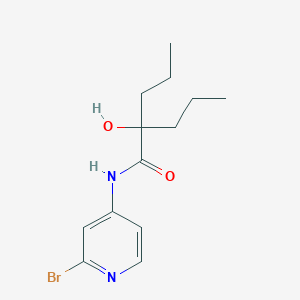
![2-[6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]acetonitrile](/img/structure/B13890089.png)
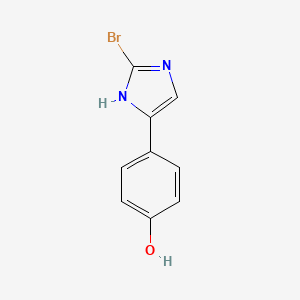
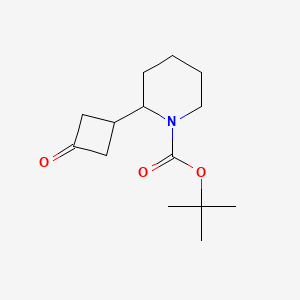
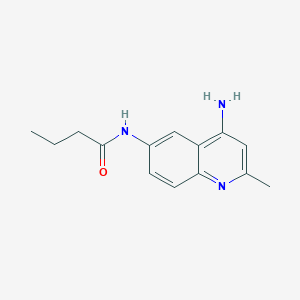
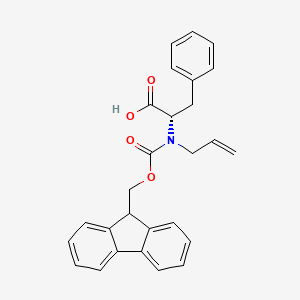
![[(4R)-4-fluoro-2-methyl-pyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B13890112.png)
